N-[(E)-(4-chlorophenyl)methylidene]-2-(naphthalen-2-yl)-1,3-benzoxazol-6-amine
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Overview
Description
N-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-N-[2-(2-NAPHTHYL)-1,3-BENZOXAZOL-6-YL]AMINE is a complex organic compound that features a combination of aromatic rings and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-N-[2-(2-NAPHTHYL)-1,3-BENZOXAZOL-6-YL]AMINE typically involves the condensation of 4-chlorobenzaldehyde with 2-(2-naphthyl)-1,3-benzoxazole-6-amine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-N-[2-(2-NAPHTHYL)-1,3-BENZOXAZOL-6-YL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nitrating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-N-[2-(2-NAPHTHYL)-1,3-BENZOXAZOL-6-YL]AMINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-N-[2-(2-NAPHTHYL)-1,3-BENZOXAZOL-6-YL]AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **N-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-N-[2-(2-NAPHTHYL)-1,3-BENZOXAZOL-6-YL]AMINE
- **N-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-N-[2-(2-NAPHTHYL)-1,3-BENZOXAZOL-6-YL]AMINE
- **N-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-N-[2-(2-NAPHTHYL)-1,3-BENZOXAZOL-6-YL]AMINE
Uniqueness
N-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-N-[2-(2-NAPHTHYL)-1,3-BENZOXAZOL-6-YL]AMINE is unique due to the presence of the 4-chlorophenyl group, which can impart distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H15ClN2O |
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Molecular Weight |
382.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-(2-naphthalen-2-yl-1,3-benzoxazol-6-yl)methanimine |
InChI |
InChI=1S/C24H15ClN2O/c25-20-9-5-16(6-10-20)15-26-21-11-12-22-23(14-21)28-24(27-22)19-8-7-17-3-1-2-4-18(17)13-19/h1-15H |
InChI Key |
AHHZGKCAMPEVFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC4=C(O3)C=C(C=C4)N=CC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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